
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases and has been used to study the mechanism of action of various enzymes.
Applications De Recherche Scientifique
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has been widely used in scientific research as a serine protease inhibitor. It has been used to study the mechanism of action of various enzymes, including trypsin, chymotrypsin, and thrombin. This compound has also been used to investigate the role of serine proteases in various physiological processes, including blood coagulation, inflammation, and cancer.
Mécanisme D'action
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one inhibits serine proteases by binding to the active site of the enzyme and irreversibly modifying it. The sulfonyl group of this compound reacts with the serine residue of the enzyme, forming a covalent bond and blocking the catalytic activity of the enzyme. This compound is a potent inhibitor of serine proteases and can inhibit the activity of these enzymes at nanomolar concentrations.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and thrombin. This compound has also been shown to inhibit the activity of other enzymes, including acetylcholinesterase and carboxypeptidase. In addition, this compound has been shown to inhibit the aggregation of platelets and the formation of blood clots.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has several advantages for lab experiments. It is a potent inhibitor of serine proteases and can be used to study the mechanism of action of these enzymes. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a irreversible inhibitor and can modify the active site of the enzyme irreversibly. In addition, this compound can inhibit the activity of other enzymes, which may lead to off-target effects.
Orientations Futures
There are several future directions for the study of 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one. One direction is to investigate the role of this compound in cancer. This compound has been shown to inhibit the activity of various proteases that are involved in cancer progression, and it may be a potential therapeutic target for cancer. Another direction is to develop new inhibitors of serine proteases that are more specific and less toxic than this compound. Finally, the use of this compound in drug discovery and development should be explored further, as it may be a valuable tool for identifying new drug targets and developing new drugs.
Méthodes De Synthèse
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one can be synthesized using various methods, including the reaction of 3-methoxybenzyl chloride with piperidine followed by the reaction with pyridine-2(1H)-one and sulfonyl chloride. Alternatively, it can be synthesized by reacting 3-methoxybenzylamine with pyridine-2(1H)-one and sulfonyl chloride, followed by the reaction with piperidine. The synthesis of this compound requires careful handling of the reagents and should be performed under controlled conditions.
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-16-7-5-6-15(12-16)13-19-14-17(8-9-18(19)21)25(22,23)20-10-3-2-4-11-20/h5-9,12,14H,2-4,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUNKTPTYAMRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

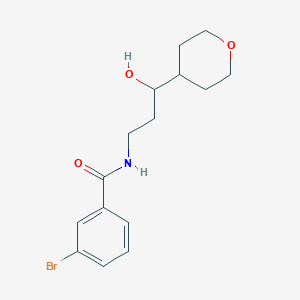
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2974684.png)
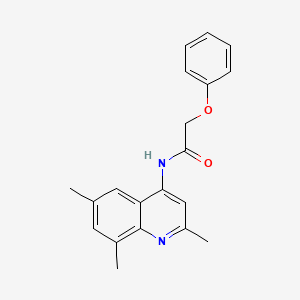
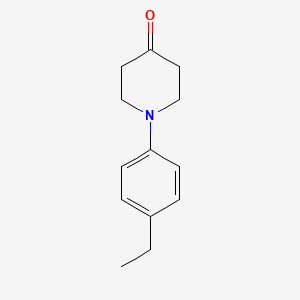


![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2974691.png)
![2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2974692.png)
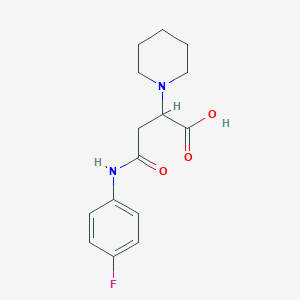
![N-(3-chloro-4-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2974694.png)
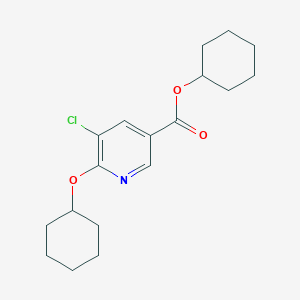
![2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2974704.png)
![N-cyclohexyl-3-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2974705.png)
